molecular formula C10H11F2N B121621 3-[(2,4-Difluorophenyl)methyl]azetidine CAS No. 937625-45-1

3-[(2,4-Difluorophenyl)methyl]azetidine

Cat. No. B121621
M. Wt: 183.2 g/mol
InChI Key: AROGWOXHPFKLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(2,4-Difluorophenyl)methyl]azetidine” is a chemical compound with the molecular formula C10H11F2N . It is often found in the form of a hydrochloride salt . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The molecular structure of “3-[(2,4-Difluorophenyl)methyl]azetidine” consists of an azetidine ring, which is a three-membered nitrogen-containing ring, attached to a 2,4-difluorophenyl group . The presence of fluorine atoms on the phenyl ring can influence the electronic properties of the molecule .


Physical And Chemical Properties Analysis

“3-[(2,4-Difluorophenyl)methyl]azetidine” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 219.66 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results .

Scientific Research Applications

Synthesis and Spectroscopic Properties

  • Synthesis : Azetidine compounds, including those similar to 3-[(2,4-Difluorophenyl)methyl]azetidine, have been synthesized and characterized using NMR and infrared spectroscopy, indicating their structural and functional properties (Lie Ken Jie & Syed-rahmatullah, 1992).

Antibacterial Applications

  • 7-Azetidinylquinolones : This class of compounds, which includes structures related to 3-[(2,4-Difluorophenyl)methyl]azetidine, has been synthesized and studied for their antibacterial properties, particularly against Gram-positive and Gram-negative bacteria (Frigola et al., 1995).

Treatment of Inflammatory Diseases

  • CXCR2 Antagonist : N-[2-[[(2,3-difluoropheny)methyl]thio]-6-{[(1R,2S)-2,3-dihydroxy-1-methylpropyl]oxy}-4-pyrimidinyl]-1-azetidinesulfonamide, a compound with a core structure similar to 3-[(2,4-Difluorophenyl)methyl]azetidine, has been identified as a CXCR2 chemokine receptor antagonist useful in treating inflammatory diseases (Norman, 2013).

Neurological Applications

  • Metabotropic Glutamate Receptor Agonists : Azetidine derivatives, including trans-azetidine-2,4-dicarboxylic acid, have been explored as metabotropic glutamate receptor agonists. Their role in facilitating long-term potentiation within the dentate gyrus in vivo has been studied, highlighting their potential in neurological research (Manahan‐Vaughan & Reymann, 1996).

Antiviral Activity

  • Heterocyclic Analogs : Azetidine derivatives have shown antiviral activity against influenza A, with certain compounds demonstrating significant potency (Zoidis et al., 2003).

Polymer Chemistry

  • Self-curable Polyurethane : Azetidine-containing compounds have been used in the creation of self-curable aqueous-based polyurethane dispersions. These materials exhibit potential in various industrial applications due to their unique curing properties (Wang et al., 2006).

properties

IUPAC Name

3-[(2,4-difluorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-9-2-1-8(10(12)4-9)3-7-5-13-6-7/h1-2,4,7,13H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROGWOXHPFKLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588377
Record name 3-[(2,4-Difluorophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-Difluorophenyl)methyl]azetidine

CAS RN

937625-45-1
Record name 3-[(2,4-Difluorophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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